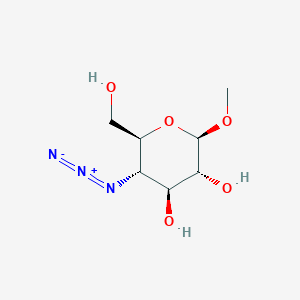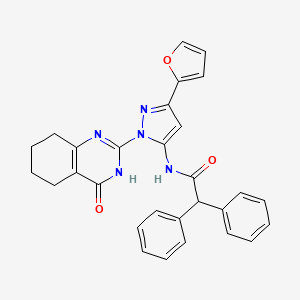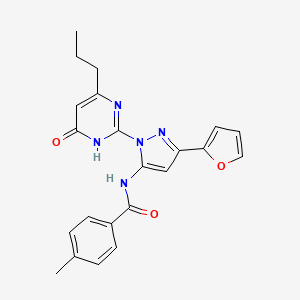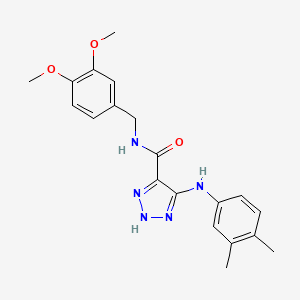
beta-D-Glucopyranoside, methyl 4-azido-4-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucopyranoside, methyl 4-azido-4-deoxy-: is a compound with a unique glycosidic structure. It is known for its high selectivity and excellent reactivity when interacting with other molecules . This compound is often used in various fields such as chemistry, biology, and medicine due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes heating the precursor compound at 90°C for 15 hours or at 110°C for 2.5 hours, which results in a high yield of the target compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-Glucopyranoside, methyl 4-azido-4-deoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in substitution reactions, replacing other functional groups in the molecule.
Cycloaddition Reactions: The azide group can react with alkynes in a cycloaddition reaction to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Cycloaddition Reactions:
Reduction Reactions: Commonly use reducing agents like hydrogen gas or triphenylphosphine.
Major Products Formed:
Substitution Reactions: Result in the formation of substituted glucopyranosides.
Cycloaddition Reactions: Yield triazole derivatives.
Reduction Reactions: Produce amine-substituted glucopyranosides.
Wissenschaftliche Forschungsanwendungen
Beta-D-Glucopyranoside, methyl 4-azido-4-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a probe for studying glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of beta-D-Glucopyranoside, methyl 4-azido-4-deoxy- involves its ability to accurately locate and bind to target molecules during chemical reactions. The unique sugar moiety in its molecular structure endows it with high selectivity and excellent reactivity . This enables the compound to effectively drive the progress of reactions by binding to specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
4-Azido-4-deoxy-D-glucose: Shares the azide functional group but differs in the sugar moiety.
Methyl beta-D-glucopyranoside: Lacks the azide group, making it less reactive in certain chemical reactions.
Methyl alpha-D-glucopyranoside: Similar structure but with a different anomeric configuration.
Uniqueness: Beta-D-Glucopyranoside, methyl 4-azido-4-deoxy- stands out due to its azide group, which imparts unique reactivity and selectivity. This makes it particularly valuable in applications requiring precise molecular interactions and transformations .
Eigenschaften
CAS-Nummer |
42869-62-5 |
|---|---|
Molekularformel |
C7H13N3O5 |
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6S)-5-azido-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H13N3O5/c1-14-7-6(13)5(12)4(9-10-8)3(2-11)15-7/h3-7,11-13H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
InChI-Schlüssel |
ILJSIFPAYLYDDP-XUUWZHRGSA-N |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)N=[N+]=[N-])O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)CO)N=[N+]=[N-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104330.png)
![N-cyclohexyl-N-methyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14104335.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14104341.png)
![5,7-Dimethyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104345.png)
![3-[2,3-Dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid](/img/structure/B14104351.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104356.png)

![Bn(-2)[Bn(-3)][Bn(-4)][Bn(-6)]L-Glc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b)-O-Bn](/img/structure/B14104382.png)

![3-(2-hydroxy-4-methylphenyl)-5-(2-methoxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14104390.png)

![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14104395.png)
